molecular formula C9H11N3O B12366689 5-Benzyl-1,2,4-triazolidin-3-one

5-Benzyl-1,2,4-triazolidin-3-one

Cat. No.: B12366689
M. Wt: 177.20 g/mol
InChI Key: LKOBELAIWUJELS-UHFFFAOYSA-N
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Description

5-Benzyl-1,2,4-triazolidin-3-one is a heterocyclic compound that belongs to the class of triazolidinones. This compound features a five-membered ring containing three nitrogen atoms and one oxygen atom. The benzyl group attached to the nitrogen atom at the fifth position enhances its chemical properties and potential applications. Triazolidinones are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,2,4-triazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with carbonyl compounds in the presence of hydrazine derivatives. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as acidic or basic ionic liquids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Benzyl halides or other substituted benzyl derivatives.

Scientific Research Applications

5-Benzyl-1,2,4-triazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the benzyl group.

    5-Benzyl-1,3,4-thiadiazole: Another heterocyclic compound with a benzyl group but different ring structure.

Uniqueness: 5-Benzyl-1,2,4-triazolidin-3-one is unique due to its specific ring structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 1,2,4-triazole, the benzyl group enhances its lipophilicity and potential for interacting with biological membranes. Compared to 5-Benzyl-1,3,4-thiadiazole, the nitrogen-rich ring structure of this compound offers different reactivity and binding characteristics.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-benzyl-1,2,4-triazolidin-3-one

InChI

InChI=1S/C9H11N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12,13)

InChI Key

LKOBELAIWUJELS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2NC(=O)NN2

Origin of Product

United States

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